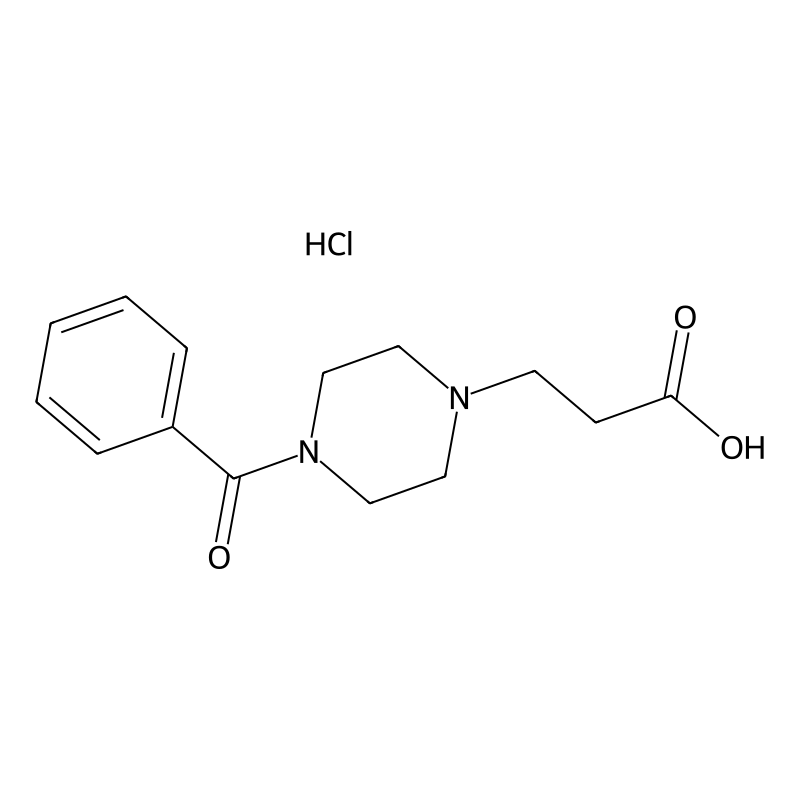

3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride is a chemical compound characterized by its white crystalline powder form, with a molecular weight of 337.83 g/mol. This compound is soluble in water and acetic acid but shows insolubility in organic solvents such as chloroform, toluene, and ether. The melting point ranges from 238°C to 243°C, indicating its stability at elevated temperatures.

- Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, allowing for modifications with different substituents.

- Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form the free base of the compound.

- Condensation Reactions: The carboxylic acid moiety can engage in condensation reactions with alcohols or amines to form esters or amides, respectively.

These reactions are crucial for the synthesis of derivatives and analogs that may exhibit enhanced biological activities.

The synthesis of 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride typically involves a multi-step process starting from piperazine. The general steps include:

- Formation of Benzoylpiperazine: Piperazine is reacted with benzoyl chloride to form 4-benzoylpiperazine.

- Addition of Propanoic Acid: This intermediate is then reacted with propanoic acid under suitable conditions to yield the target compound.

- Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride has several potential applications:

- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs targeting central nervous system disorders.

- Research Tool: It can be used in pharmacological studies to investigate receptor interactions and mechanisms of action.

- Chemical Building Block: This compound may serve as a precursor in synthesizing more complex molecules for various chemical applications.

Studies on similar compounds indicate that 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride may interact with various biological targets, particularly neurotransmitter receptors. For instance:

- Serotonin Receptors: Compounds with piperazine structures often modulate serotonin receptor activity, which could be relevant for mood disorders.

- Dopamine Receptors: Given the structural similarities with antipsychotic agents, interactions with dopamine receptors are also plausible.

Further investigation into its binding affinity and efficacy at these receptors would provide insights into its pharmacological potential.

Several compounds share structural similarities with 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Piperidin-1-yl)propanoic acid hydrochloride | Six-membered ring | Lacks the benzoyl group; often used in analgesics |

| 3-(Morpholin-4-yl)propanoic acid hydrochloride | Oxygen-containing ring | Contains an oxygen atom; used in anti-anxiety drugs |

| 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride | Five-membered ring | Smaller ring size; different pharmacological profile |

| 3-(Azepan-1-yl)propanoic acid hydrochloride | Seven-membered ring | Larger ring size; unique conformational flexibility |

The uniqueness of 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride lies in its combination of the benzoyl group and the piperazine structure, which may enhance its interaction capabilities compared to other compounds. This structural arrangement could influence its biological activity and therapeutic potential, making it a subject of interest in medicinal chemistry.